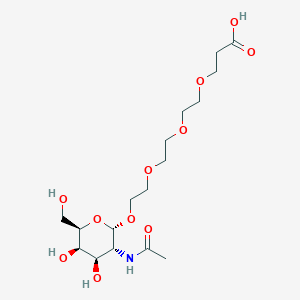
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as FMPP, is a synthetic compound that has recently been the focus of research in the scientific community. FMPP is a member of the pyrimidin-2-amine family, which is a group of compounds with a variety of applications in medicinal and biological research. FMPP has been used in a variety of experiments, including studies of its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Scientific Research Applications
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies of its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential use in the development of new drugs and therapies.
Mechanism of Action
The exact mechanism of action of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is still unknown. However, it is believed that 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has the potential to modulate certain biochemical pathways and physiological processes. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to modulate the activity of enzymes involved in signal transduction pathways, such as phospholipase C and protein kinase C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine have been studied in a variety of experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of effects on the body, including the modulation of ion channels, the modulation of signal transduction pathways, and the modulation of gene expression. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to have neuroprotective effects, and to modulate the activity of the hippocampus and cortex.
Advantages and Limitations for Lab Experiments
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively easy to synthesize and is stable in a variety of conditions. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively non-toxic and has been shown to have a variety of effects on the body, making it a useful tool for studying biochemical and physiological processes. However, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine also has some limitations for use in laboratory experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not water soluble, which can make it difficult to use in certain experiments. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a low solubility in a variety of solvents, which can limit its use in certain experiments.
Future Directions
The potential future directions for 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are numerous. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has the potential to be used in the development of new drugs and therapies for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has the potential to be used in the development of new compounds for use in laboratory experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could also be used to study the effects of various compounds on biochemical and physiological processes, as well as to study the effects of various compounds on gene expression. Finally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could be used to study the effects of various compounds on the brain, including the hippocampus and cortex.
Synthesis Methods
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of anhydrous potassium carbonate. This reaction produces 4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, which can then be further purified by recrystallization. Other methods for synthesizing 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine include the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of sodium hydroxide, as well as the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of sodium bicarbonate.
properties
IUPAC Name |
4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-12-8-6-11(7-9-12)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSKZYDXTWBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)










